(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

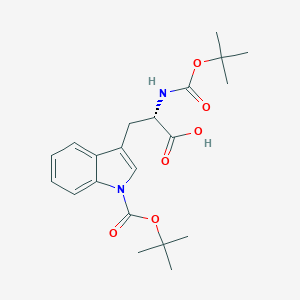

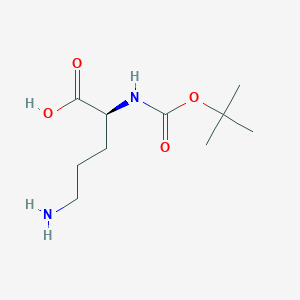

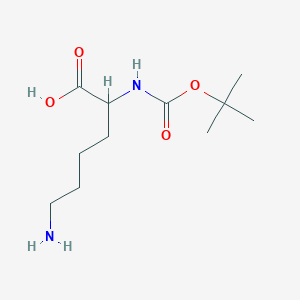

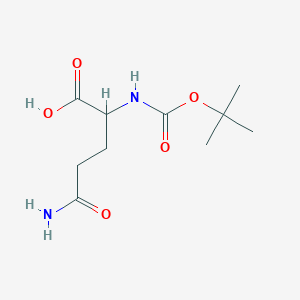

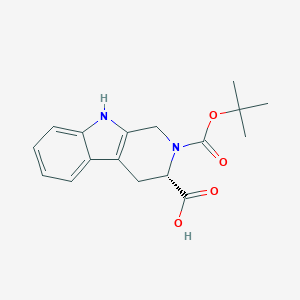

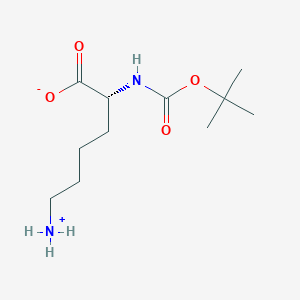

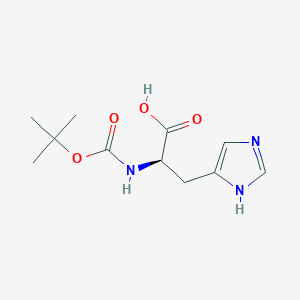

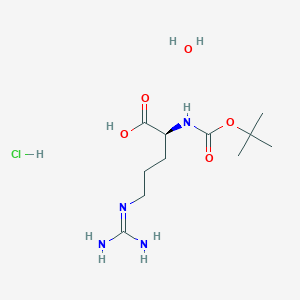

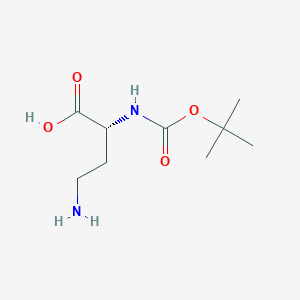

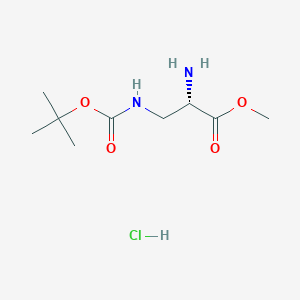

“(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O4 . It is also known by other names such as “(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride” and "methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride" .

Molecular Structure Analysis

The molecular structure of “(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride” consists of a central carbon atom connected to an amino group, a carboxylic acid group that has been converted into a methyl ester, and another amino group that has been protected with a tert-butoxycarbonyl (Boc) group . The presence of the Boc group makes this compound a Boc-protected amino acid methyl ester, which are often used in peptide synthesis.Physical And Chemical Properties Analysis

“(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride” has a molecular weight of 254.71 g/mol . Its InChI string, a textual representation of the molecular structure, is "InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m0./s1" .Applications De Recherche Scientifique

Environmental Impact and Degradation Pathways

Organic Compound Breakdown : Studies have shown that various organic compounds, including ethers and esters similar in structure to "(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride," undergo complex degradation pathways in environmental settings. These pathways involve microbial activity and can lead to the formation of simpler, less harmful substances. Research into these processes helps in understanding how pollutants are naturally attenuated and informs bioremediation strategies (Thornton et al., 2020; Deeb et al., 2004).

Chemical Recycling and Analysis

Polymer Recycling : Chemical recycling techniques have been applied to polymers, offering insights into the potential recovery and reuse of materials. Such studies underscore the importance of chemical compounds in developing sustainable recycling processes. The understanding of chemical interactions and breakdown mechanisms is critical for enhancing the efficiency of recycling methods, particularly for polyethylene terephthalate (PET) and similar polymers (Karayannidis & Achilias, 2007).

Methodologies for Enhancing Biodegradation

Biodegradation Enhancement : Research into the biodegradation of ethers and esters has revealed that certain microbial communities can effectively degrade these compounds, suggesting pathways for enhancing the biodegradation of persistent pollutants. The identification of specific microbial genes and enzymes involved in these processes is crucial for bioremediation technologies (Schmidt et al., 2004).

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJLJNFNXINTHS-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592907 |

Source

|

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride | |

CAS RN |

114559-25-0 |

Source

|

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.